CAS No. 29435-48-1](/img/structure/B6336388.png)

聚[(R)-3-羟基丁酸](天然来源)

描述

Poly[®-3-hydroxybutyric acid] (PHB) is a biodegradable and biocompatible polymer produced by several bacterial species . It is a natural polymer that is produced under conditions of nitrogen deprivation and physiological stress . Due to its low resorbability and tunable properties, it may find uses in a variety of applications such as tissue engineering, controlled release systems, etc .

Synthesis Analysis

PHB was synthesized anaerobically in recombinant Escherichia coli. The host anaerobically accumulated PHB to more than 50% of its cell dry weight during cultivation in either growth or non-growth medium . A theoretical biochemical network model was used to provide a rational basis to interpret the experimental results like the fermentation product secretion profiles and to study E. coli network capabilities under anaerobic conditions .

Molecular Structure Analysis

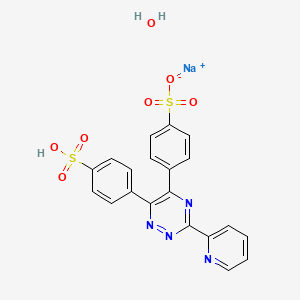

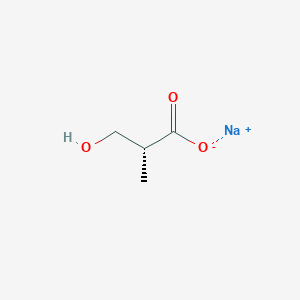

The linear formula of PHB is [COCH2CH(CH3)O]n . The diameter of the microparticles is tightly controlled, measuring on average between 40 μm to 63 μm .

Chemical Reactions Analysis

PHB is synthesized anaerobically in recombinant Escherichia coli. The host anaerobically accumulated PHB to more than 50% of its cell dry weight during cultivation in either growth or non-growth medium . The by-product secretion profiles differed significantly between the PHB-synthesizing strain and the control strain .

Physical And Chemical Properties Analysis

PHB is a biodegradable and bioresorbable polyester derived from naturally occurring 3-hydroxybutyric acid (3HB) . It has a transition temperature ™ of 172 °C (DSC) .

科学研究应用

改善加工性能和生物医学应用

聚[(R)-3-羟基丁酸]的一大挑战是其由于高结晶度而导致的脆性,这限制了其适用性。研究表明,将其与中链长聚羟基链烷酸酯等更柔韧的聚合物共混可以增强其机械性能,使其更适用于组织工程支架和药物输送系统等生物医学应用。已证明这种改性可以降低材料的脆性,提高其加工性能,甚至可以将电纺纤维的直径从微米调整到纳米,从而有可能增强其在生物医学领域的功效(Azari 等人,2014 年)。

酶促降解和材料回收

聚[(R)-3-羟基丁酸]的酶促降解也是一个备受关注的课题,研究人员正在研究这一过程的机理和动力学。了解酶促降解途径对于制定回收或安全处置由聚[(R)-3-羟基丁酸]制成的材料的策略至关重要,以确保其环境可持续性。这项研究尤其适用于材料周转或生物降解性是关键因素的应用,例如临时植入物或环保包装材料(Polyák 等人,2018 年)。

生物医学工程:支架和组织工程

聚[(R)-3-羟基丁酸]的组织工程潜力已得到广泛研究,尤其是作为支架材料。其生物相容性和支持细胞生长的能力使其成为创建可支持各种组织再生的支架的理想候选者。研究重点是优化材料的性能,例如其机械强度和降解速率,以满足特定组织工程应用的要求,从而为再生医学开辟新的可能性(Kovalcik 等人,2020 年)。

材料科学:增强热性能和机械性能

聚[(R)-3-羟基丁酸]与单宁酸等天然添加剂的改性显示出增强其热稳定性和加工特性的潜力。这种改性不仅拓宽了聚合物的加工窗口,还改善了其机械性能,使其更适用于更广泛的应用。这一研究方向与开发传统塑料和合成聚合物的可持续替代品尤为相关,后者通常不可生物降解且对环境有害(Auriemma 等人,2015 年)。

作用机制

Target of Action

Poly[®-3-hydroxybutyric acid] (PHB) primarily targets the repressor protein PhaR in Ralstonia eutropha H16 . PhaR is a component of PHB granules and functions as a repressor of the gene expression of the phasin PhaP and of PhaR itself . Another target of PHB is the Poly(3-hydroxybutyrate) depolymerase enzyme, which is used in the degradation processes of PHB .

Mode of Action

PHB interacts with its targets to stimulate certain biological responses. It binds to PhaR, leading to the derepression of the phaP gene . This interaction is harmonized with the ratio of the concentration of the target DNA to the concentration of amorphous PHB at the start of PHB synthesis . The Poly(3-hydroxybutyrate) depolymerase enzyme catalyzes the ester bond cleavage of PHB, aiding in its degradation .

Biochemical Pathways

PHB synthesis occurs anaerobically in recombinant Escherichia coli . The host anaerobically accumulates PHB to more than 50% of its cell dry weight during cultivation in either growth or non-growth medium . The by-product secretion profiles differ significantly between the PHB-synthesizing strain and the control strain .

Pharmacokinetics

It is known that phb is a biodegradable and biocompatible polymer . It is produced by several bacterial species and due to its low resorbability and tunable properties, it may find uses in a variety of applications such as tissue engineering and controlled release systems .

Result of Action

The interaction of PHB with its targets results in the derepression of the phaP gene and the degradation of PHB . The derepression of the phaP gene leads to the synthesis of PHB , while the degradation of PHB by the Poly(3-hydroxybutyrate) depolymerase enzyme results in the breakdown of PHB for its stores of carbon .

Action Environment

The degradation of PHB has been investigated in different environments such as compost containing activated sludge and under marine exposure conditions in the dynamic water of the Baltic Sea . The degree of degradation of PHB depends on the blend composition and environmental conditions . In both environments, only enzymatic degradation of PHB, which proceeds via surface erosion mechanisms, was observed during the incubation period .

安全和危害

Users are advised to wear personal protective equipment and not to eat, drink, or smoke when using this product. Always wash hands after handling the product .

未来方向

属性

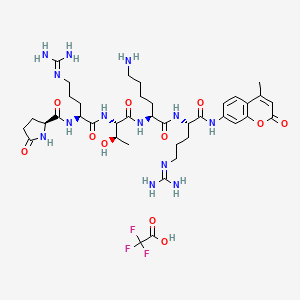

IUPAC Name |

[4-oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-8(14)6-11(15)18-10(3)7-12(16)17-9(2)4-5-13/h5,8-10,14H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLACRIKFZRFWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)OC(=O)CC(C)OC(=O)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951955 | |

| Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71311208 | |

CAS RN |

29435-48-1 | |

| Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)